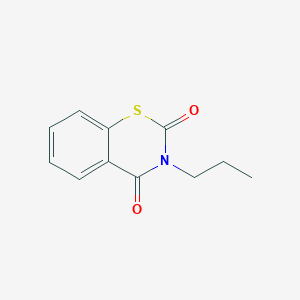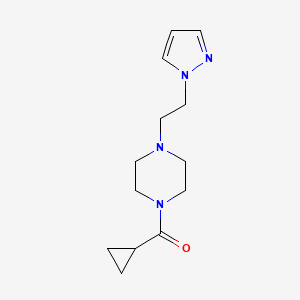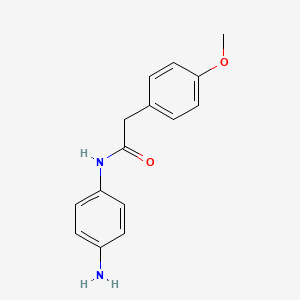
3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione, also known as PBN, is a chemical compound that belongs to the family of benzothiazine derivatives. It has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of free radical biology, neuroscience, and pharmacology.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Anti-inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized a series of derivatives, including benzothiazepine, showing promising antimicrobial and anti-inflammatory activities. This research highlights the potential of benzothiazine derivatives in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Antioxidant Agents : Karalı et al. (2010) explored the synthesis of spiroindolinones incorporating a benzothiazole moiety, demonstrating significant antioxidant activities. These findings suggest the utility of benzothiazine derivatives in creating potent antioxidant agents (Karalı et al., 2010).
Heterocyclic Compound Synthesis
Complex Heterocyclic Ortho-quinones : Rajesh et al. (2011) described the synthesis of complex heterocyclic compounds using a benzothiazine derivative, showcasing the compound's versatility in organic synthesis and potential in creating novel heterocyclic compounds with various applications (Rajesh, Bala, Perumal, & Menéndez, 2011).
Diverse Heterocycles Synthesis : Gimbert and Vallribera (2009) successfully synthesized a series of 4H-3,1-benzothiazines, showcasing a straightforward synthesis approach that offers broad possibilities for creating diverse heterocycles (Gimbert & Vallribera, 2009).
Novel Heteroaryl Thiazolidine-2,4-diones
- Antimicrobial Activities : Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) conducted a study on the condensation of 3-formylchromone with thiazolidine-2,4-dione, leading to compounds that were screened for antimicrobial activities. This research emphasizes the potential use of benzothiazine derivatives in creating bioactive molecules with antimicrobial properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
properties
IUPAC Name |
3-propyl-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNJTLYZFKRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)



![1-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2873694.png)


